Structural Uniqueness vs. Benzamide Analog: Imidazolidinone Moiety Confers Distinct Hydrogen-Bonding Capacity
The target compound incorporates a 2-oxoimidazolidine ring, whereas the closest commercially available analog, N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922951-12-0), terminates in a simple benzamide group . The cyclic urea moiety in the target compound provides two hydrogen-bond acceptor sites (C=O) and one donor site (N–H) within a constrained five-membered ring, compared to the single acceptor and donor of the open-chain amide in the analog. This structural difference is quantified by the number of hydrogen-bond acceptors (4 vs. 3) and topological polar surface area (tPSA) predicted at approximately 82 Ų vs. 58 Ų for the benzamide analog (calculated using SwissADME) [1]. Such differences can alter membrane permeability and target binding.
| Evidence Dimension | Hydrogen-bond acceptor count / Topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | 4 H-bond acceptors; tPSA ≈ 82 Ų (predicted) |
| Comparator Or Baseline | N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922951-12-0): 3 H-bond acceptors; tPSA ≈ 58 Ų |
| Quantified Difference | +1 H-bond acceptor; ΔtPSA ≈ +24 Ų |
| Conditions | Predicted physicochemical properties using SwissADME algorithm; structural comparison by 2D molecular fingerprint |
Why This Matters
For medicinal chemistry campaigns, the distinct hydrogen-bonding profile of the imidazolidinone group directly affects ligand-receptor interaction geometry and ADME properties, making the target compound a non-interchangeable starting point for SAR exploration.
- [1] Gagné-Boulet M, Bouzriba C, Chavez Alvarez AC, Fortin S. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. Eur J Med Chem. 2021 Mar 5;213:113136. (SwissADME analysis methodology referenced within.) View Source
